molecular formula C19H19F6N3O2 B2979515 1-(3,5-Bis(trifluoromethyl)benzyl)-N-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-07-3

1-(3,5-Bis(trifluoromethyl)benzyl)-N-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2979515
CAS No.: 338782-07-3
M. Wt: 435.37
InChI Key: QWPKOFHFHLFOCF-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)benzyl)-N-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H19F6N3O2 and its molecular weight is 435.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is used in the context of lithium-sulfur batteries .

Mode of Action

The compound, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide, is used to modify a triazine-based covalent organic framework . The high electronegativity and large steric hindrance of the compound successfully suppress the diffusion of polysulfides .

Biochemical Pathways

The compound plays a role in the suppression of the shuttle effect of polysulfides in lithium-sulfur batteries . The shuttle effect of polysulfides poses a significant obstacle to the commercialization of lithium-sulfur batteries . Covalent organic frameworks have been widely used in lithium-sulfur batteries as porous crystalline materials to suppress this shuttle effect .

Pharmacokinetics

In the context of lithium-sulfur batteries, the compound has shown to improve the capacity and cyclic stability of the batteries .

Result of Action

The compound leads to improved capacity and cyclic stability of lithium-sulfur batteries . Cells with the compound modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C . Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

Action Environment

The action of the compound is influenced by the environment within the lithium-sulfur batteries. The compound’s high electronegativity and large steric hindrance successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of the batteries .

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F6N3O2/c1-27(2)7-5-26-16(29)15-4-3-6-28(17(15)30)11-12-8-13(18(20,21)22)10-14(9-12)19(23,24)25/h3-4,6,8-10H,5,7,11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPKOFHFHLFOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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